Methyl 3-(cyclohexylmethoxy)-4-iodobenzoate
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Overview
Description
Methyl 3-(cyclohexylmethoxy)-4-iodobenzoate is an organic compound with a complex structure that includes a benzoate ester, a cyclohexylmethoxy group, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyclohexylmethoxy)-4-iodobenzoate typically involves multiple steps. One common method starts with the iodination of a benzoic acid derivative, followed by esterification and etherification reactions. The iodination can be achieved using iodine and a suitable oxidizing agent, while the esterification involves the reaction of the iodinated benzoic acid with methanol in the presence of an acid catalyst. The final step, etherification, involves the reaction of the ester with cyclohexylmethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyclohexylmethoxy)-4-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The ester and ether groups can be oxidized or reduced under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while hydrolysis results in the formation of benzoic acid derivatives.
Scientific Research Applications
Methyl 3-(cyclohexylmethoxy)-4-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(cyclohexylmethoxy)-4-iodobenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(methoxy)-4-iodobenzoate: Similar structure but with a methoxy group instead of a cyclohexylmethoxy group.
Methyl 3-(cyclohexylmethoxy)-4-bromobenzoate: Similar structure but with a bromine atom instead of iodine.
Methyl 3-(cyclohexylmethoxy)-4-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
Methyl 3-(cyclohexylmethoxy)-4-iodobenzoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The cyclohexylmethoxy group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
methyl 3-(cyclohexylmethoxy)-4-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19IO3/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTFVHVPRRFIBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)OCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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